![molecular formula C21H25N3O5S B2726007 1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1251593-36-8](/img/structure/B2726007.png)
1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and rings, including a benzoxazine ring and a pyridinone ring. Benzoxazines are a type of organic compound that contain a heterocyclic ring made up of two carbon atoms, one oxygen atom, and one nitrogen atom . Pyridinones, on the other hand, are derivatives of pyridine and contain a carbonyl group (C=O) attached to the nitrogen atom in the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing different parts of the molecule. Unfortunately, without specific information or a known synthesis route for this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzoxazine and pyridinone rings suggests that this compound may have interesting chemical properties, as these types of rings are often found in biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazine and pyridinone rings could affect its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Molecular Interactions
- CB1 Cannabinoid Receptor Antagonism : This compound shows potent and selective antagonism for the CB1 cannabinoid receptor, based on conformational analyses, superimposition models, and 3D-quantitative structure-activity relationship (QSAR) models. Its molecular interaction with the receptor suggests that the N1 aromatic ring moiety dominates the steric binding interaction, similar to cannabinoid agonists (Shim et al., 2002).
Synthesis and Biological Activity
- Antibacterial and Antifungal Activities : Some derivatives of this compound have been synthesized and shown to possess considerable antibacterial and antifungal activities (Patel & Agravat, 2007).
- Anticonvulsant Activity : Derivatives have been evaluated for anticonvulsant activity in various animal models, indicating their potential in treating epilepsy (Obniska et al., 2015).
Pharmacological Characterization
- Kappa-Opioid Receptor Antagonism : Some derivatives of this compound act as high-affinity antagonists for kappa-opioid receptors, showing potential for the treatment of depression and addiction disorders (Grimwood et al., 2011).
Molecular Docking and In Vitro Screening
- GlcN-6-P Synthase Binding : The compound's derivatives have shown moderate to good binding energies towards GlcN-6-P synthase, a target protein, along with exhibiting antimicrobial and antioxidant activity (Flefel et al., 2018).
Anti-Inflammatory and Analgesic Agents
- COX Inhibition and Pain Relief : Novel derivatives have been synthesized and screened as cyclooxygenase inhibitors, showing significant analgesic and anti-inflammatory activities. Some derivatives showed high inhibitory activity on COX-2 selectivity (Abu‐Hashem et al., 2020).
Anticonvulsant Safety and Lipophilicity
- Lipophilicity and Safety in Anticonvulsant Use : A new series of derivatives were tested for anticonvulsant activity, revealing compounds with promising protective index and safety profiles. The study also determined the lipophilicity of these compounds, important for their pharmacokinetic properties (Rybka et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-piperidin-1-ylsulfonylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-16-5-7-19-18(13-16)24(11-12-29-19)21(26)15-22-14-17(6-8-20(22)25)30(27,28)23-9-3-2-4-10-23/h5-8,13-14H,2-4,9-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJOYTZOOVMKEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CN3C=C(C=CC3=O)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.